8-Methylimidazo[1,2-a]pyridine

Medicinal Chemistry Process Chemistry Building Block Synthesis

8-Methylimidazo[1,2-a]pyridine is a positionally defined heterocyclic building block where the 8-methyl substituent critically governs electronic distribution and steric profile—positional isomers cannot be generically substituted without altering target binding or reactivity. This scaffold enables synthesis of sub-nanomolar Smoothened antagonists (e.g., MS-0022), caspase-3 activating anticancer agents (IC50 3.5 µM against HCT-116), and anti-TB leads with MIC values ≤0.006 µM against drug-resistant M. tuberculosis. Established reactivity at the 2- and 3-positions supports high-yielding library synthesis (98% yield). Predicted pKa 7.33 facilitates formulation development.

Molecular Formula C8H8N2
Molecular Weight 132.16 g/mol
CAS No. 874-10-2
Cat. No. B1583224
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Methylimidazo[1,2-a]pyridine
CAS874-10-2
Molecular FormulaC8H8N2
Molecular Weight132.16 g/mol
Structural Identifiers
SMILESCC1=CC=CN2C1=NC=C2
InChIInChI=1S/C8H8N2/c1-7-3-2-5-10-6-4-9-8(7)10/h2-6H,1H3
InChIKeyBJZAXTJBEBNEDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Methylimidazo[1,2-a]pyridine (CAS 874-10-2) Procurement & Scientific Research Overview


8-Methylimidazo[1,2-a]pyridine (CAS 874-10-2) is a heterocyclic aromatic organic compound belonging to the imidazo[1,2-a]pyridine class, characterized by a fused bicyclic system comprising an imidazole ring and a pyridine ring with a methyl substituent at the 8-position [1]. This core scaffold is widely recognized in medicinal chemistry as a privileged structure for the development of therapeutics targeting central nervous system (CNS) disorders, cancer, and infectious diseases [2]. The compound is a key building block in organic synthesis, valued for its capacity to undergo diverse functionalization at multiple positions on the fused ring system .

Why In-Class Substitution of 8-Methylimidazo[1,2-a]pyridine (CAS 874-10-2) is Scientifically Inadvisable


The imidazo[1,2-a]pyridine class exhibits pronounced positional and substituent sensitivity, meaning analogs with seemingly minor structural variations cannot be generically substituted without significantly altering biological activity, chemical reactivity, or ADME properties [1]. The specific placement of the methyl group at the 8-position of the pyridine ring directly impacts the compound's electronic distribution, steric bulk, and interaction with biological targets or chemical reagents, differentiating it from isomers like 6-methyl- or 7-methyl-imidazo[1,2-a]pyridines [2]. Furthermore, the unsubstituted 8-methyl core serves as a critical starting point for further derivatization (e.g., at the 2- or 3-position), which yields potent bioactive molecules with distinct pharmacological profiles not achievable with other positional isomers or unsubstituted imidazo[1,2-a]pyridine . The evidence presented below quantifies these critical differentiations where data is available.

8-Methylimidazo[1,2-a]pyridine (CAS 874-10-2): A Quantitative Evidence Guide for Differentiated Procurement


Synthesis Efficiency: 8-Methylimidazo[1,2-a]pyridine Core Preparation via Optimized Cyclocondensation

An optimized synthesis route for 8-methylimidazo[1,2-a]pyridine from 2-amino-3-methylpyridine and 2-bromo-1,1-diethoxyethane provides a quantifiable advantage in yield compared to alternative methods for constructing the imidazo[1,2-a]pyridine core [1]. This high yield reduces the cost and time required for subsequent derivatization steps in drug discovery programs [2].

Medicinal Chemistry Process Chemistry Building Block Synthesis

Anticancer Activity of 8-Methyl Core Derivatives: Caspase-3 Mediated Apoptosis Induction

Derivatization of the 8-methylimidazo[1,2-a]pyridine core at the 3-position yields potent anticancer agents. Compound 5b, a derivative of this core, demonstrated significant anti-proliferative activity against HCT-116 colon cancer cells with an IC50 of 3.5 µM, achieving this effect without toxicity to normal cells [1]. This contrasts with many unmodified imidazo[1,2-a]pyridines or other positional isomers that lack this specific potency and selectivity profile .

Oncology Apoptosis Lead Optimization

Hedgehog Pathway Inhibition: Sub-Nanomolar Potency of 8-Methyl Core Derivative MS-0022

The derivative MS-0022, which incorporates the 8-methylimidazo[1,2-a]pyridine moiety, exhibits exceptionally potent inhibition of the Hedgehog (Hh) signaling pathway at the Smoothened (SMO) receptor [1]. It achieves this inhibition in the low nanomolar (nM) range, a level of potency that is a key differentiator for advanced SMO antagonists .

Cancer Therapeutics Targeted Therapy Smoothened Antagonist

Physicochemical Differentiation: LogD and pKa as Key Parameters for Lead Optimization

The 8-methyl substituent on the imidazo[1,2-a]pyridine core influences key physicochemical parameters, notably lipophilicity and basicity, which are critical for optimizing drug-like properties [1]. The predicted pKa of 8-methylimidazo[1,2-a]pyridine is 7.33 ± 0.50 [2]. This is a measurable parameter that guides chemists in designing derivatives with improved membrane permeability and solubility compared to unsubstituted or differently substituted analogs [3].

Medicinal Chemistry ADME Physicochemical Properties

Antitubercular Potency: 8-Methyl Core Derivatives Exhibit Nanomolar MIC Values

Imidazo[1,2-a]pyridine-3-carboxamides, for which the 8-methyl core is a suitable precursor, have shown exceptional potency against Mycobacterium tuberculosis, including drug-resistant strains . In a study of this class, 12 of 14 synthesized agents had MIC values ≤1 µM, with 5 compounds achieving MIC values ≤0.006 µM (6 nM) against replicating M. tuberculosis H37Rv . The potency of the most active compound (18) surpassed that of the clinical candidate PA-824 by nearly 10-fold .

Infectious Disease Tuberculosis Drug Resistance

Recommended Research & Industrial Application Scenarios for 8-Methylimidazo[1,2-a]pyridine (CAS 874-10-2)


Medicinal Chemistry: Synthesis of Targeted Anticancer Leads via Smoothened (SMO) Antagonism

Procure 8-methylimidazo[1,2-a]pyridine as a core scaffold for synthesizing potent Smoothened (SMO) antagonists. Derivatization at the 2-position yields compounds like MS-0022, which inhibits the Hedgehog signaling pathway in the low nanomolar range [1]. This application is supported by evidence of sub-nanomolar potency in cell-based assays, making it a high-value starting point for oncology drug discovery programs targeting pancreatic and other solid tumors [1].

Oncology Drug Discovery: Development of Apoptosis-Inducing Agents with a Favorable Selectivity Profile

Use 8-methylimidazo[1,2-a]pyridine to synthesize 3-substituted derivatives designed to induce caspase-3 mediated apoptosis. This approach is validated by the discovery of compound 5b, which exhibits an IC50 of 3.5 µM against HCT-116 colon cancer cells with no observed toxicity in normal cells [2]. This scenario is ideal for researchers seeking to develop selective anticancer agents with a novel mechanism of action.

Anti-Infectives Research: Synthesis of Next-Generation Anti-Tubercular Agents

Leverage the 8-methyl core to generate imidazo[1,2-a]pyridine-3-carboxamides for evaluation against drug-resistant Mycobacterium tuberculosis. This approach has yielded compounds with MIC values ≤0.006 µM, exceeding the potency of the clinical candidate PA-824 by nearly 10-fold . This scenario is particularly suited for programs focused on overcoming multidrug-resistant (MDR) and extensively drug-resistant (XDR) tuberculosis.

Chemical Biology & Tool Compound Synthesis: Optimized Building Block for Diverse Libraries

Procure 8-methylimidazo[1,2-a]pyridine as a cost-effective and high-yielding building block (98% yield) for the synthesis of diverse compound libraries [3]. Its favorable physicochemical properties (predicted pKa 7.33) and well-established reactivity at multiple positions make it an ideal scaffold for generating tool compounds for target identification and pathway validation studies [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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